molecular formula C23H17N3O4 B2669599 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid CAS No. 2253631-73-9

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid

Cat. No. B2669599
CAS RN: 2253631-73-9
M. Wt: 399.406
InChI Key: AUIYIJBIFSXXAR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids . Fmoc amino acids are widely used in peptide synthesis.


Synthesis Analysis

While specific synthesis methods for this compound were not found, Fmoc amino acids are typically synthesized through the coupling reaction of the corresponding amino acid and fluorenylmethyloxycarbonyl chloride .

Scientific Research Applications

Protection and Synthesis of Peptides

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the specified chemical structure, is widely used for the protection of hydroxy-groups in peptide synthesis. This protecting group can be removed under mild conditions while preserving the integrity of other sensitive functional groups in the molecule, facilitating the synthesis of complex peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Biologically Active Compounds

The use of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule with structural similarities to the one inquired, has been explored for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. Such compounds have shown potential as HSP90 inhibitors, indicating their significance in drug discovery and development (Ferrini et al., 2015).

Advanced Material Development

New families of coordination polymers with enhanced catalytic activity and photoluminescence properties have been developed using ligands that incorporate triazole groups. These materials are promising for various applications, including sensing and catalysis, demonstrating the versatility of triazole-based compounds in materials science (Wang et al., 2016).

Fluorescent Dyes and Sensors

Compounds containing the fluorenyl group have been utilized to create highly fluorescent dyes with potential applications in sensing. These dyes, characterized by their bright fluorescence and sensitivity to environmental changes, could be employed in biological research and diagnostics to detect variations in pH or other biochemical parameters (Wrona-Piotrowicz et al., 2022).

Photophysical Properties Exploration

The design of novel fluorescent sensors capable of detecting protons and water has been facilitated by the incorporation of fluorenyl-derived fluorophores. These sensors exhibit unique photophysical properties, enabling their application in a wide range of analytical and diagnostic tools (Ooyama et al., 2009).

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-22(28)18-10-20-13(11-24-26-20)9-21(18)25-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIYIJBIFSXXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C5C(=C4)C=NN5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid

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